2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S15852076
CAS No.
M.F
C10H14F2O
M. Wt
188.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carba...

Product Name

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-(2,2-difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C10H14F2O

Molecular Weight

188.21 g/mol

InChI

InChI=1S/C10H14F2O/c11-9(12)5-10(6-13)4-7-1-2-8(10)3-7/h6-9H,1-5H2

InChI Key

LLDQPHHRTOXHOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CC(F)F)C=O

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound characterized by its unique bicyclic structure and the presence of a difluoroethyl group. Its molecular formula is C9H12F2OC_9H_{12}F_2O, and it has a molecular weight of approximately 174.19 g/mol. The compound features a bicyclo[2.2.1]heptane framework, which consists of two bridged cyclohexane rings, with a carbaldehyde functional group (-CHO) at one end and a difluoroethyl substituent at the second carbon of the bicyclic system .

Typical of aldehydes and difluorinated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, forming alcohols or other derivatives.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to produce acetals under acidic conditions.

The synthesis of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods:

  • From Bicyclo[2.2.1]heptane Derivatives: Starting from bicyclo[2.2.1]heptane derivatives, the introduction of the difluoroethyl group can be performed via electrophilic fluorination methods.
    Bicyclo 2 2 1 heptane+Difluoroethylating agent2(2,2Difluoroethyl)bicyclo[2.2.1]heptane\text{Bicyclo 2 2 1 heptane}+\text{Difluoroethylating agent}\rightarrow 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane
  • Aldol Condensation: The aldehyde functionality can be introduced through an aldol condensation reaction involving suitable precursors.
  • Functional Group Transformation: Existing functional groups in related bicyclic compounds can be transformed into the desired aldehyde through oxidation or substitution reactions.

The unique structure of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde makes it a candidate for various applications:

  • Pharmaceutical Intermediates: Its structural features may allow it to serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Potential use in developing new agrochemical products due to its unique reactivity profile.
  • Materials Science: Possible applications in creating new materials with specific properties based on its chemical structure.

Interaction studies involving 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde could focus on its behavior in biological systems or its reactivity with other chemical entities:

  • Biochemical Assays: Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications.
  • Chemical Reactivity Studies: Understanding how it reacts with nucleophiles or electrophiles could reveal its utility in synthetic chemistry.

Several compounds share structural similarities with 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde:

Compound NameMolecular FormulaUnique Features
Bicyclo[3.3.0]octan-3-aldehydeC8H12OLarger bicyclic structure
5-Methylbicyclo[3.3.0]octan-3-aldehydeC9H14OMethyl substitution increases lipophilicity
1,3-Difluorobicyclo[3.3.0]octan-4-oneC8H10F2OContains a ketone instead of an aldehyde
Bicyclo[4.4.0]decane-4-carboxylic acidC10H16O2Carboxylic acid functional group

The uniqueness of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde lies in its specific difluoroethyl substitution and the bicyclo[2.2.1] framework, which can influence both its physical properties and reactivity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

188.10127139 g/mol

Monoisotopic Mass

188.10127139 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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